molecular formula C24H18F3N3OS B2546831 2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-15-3

2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2546831
CAS RN: 625377-15-3
M. Wt: 453.48
InChI Key: JGOMIFVQTPSIRQ-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule featuring an isoquinoline moiety, a nitrile group, and a trifluoromethyl group among other functional groups. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related compounds involves the reaction of carbamates with sodium hydride in tetrahydrofuran (THF) to yield dihydroxyquinolines, as mentioned in the first paper . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving a sulfur-containing reagent given the sulfanyl group present in the target molecule.

Molecular Structure Analysis

The second paper provides details on the molecular structure of a related compound, which was determined using X-ray crystallography . The compound forms monoclinic crystals and exhibits interactions such as C–H∙∙∙N and C–H∙∙∙π contacts, leading to the formation of zig-zag ribbons in the crystal structure . These structural insights could be relevant when considering the molecular structure of the compound , as similar intermolecular interactions may occur due to the presence of aromatic rings and nitrile groups.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound, they do discuss the reactivity of similar structures. For instance, the tautomeric equilibria of dihydroxyquinolines are influenced by the nature of substituents, with thioether and nitrile groups favoring the 2-quinolone structure . This information could be extrapolated to hypothesize about the tautomeric stability of the compound , considering its nitrile group.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and the potential for forming specific types of intermolecular interactions are discussed in the second paper . However, detailed physical and chemical properties of the compound , such as melting point, solubility, and reactivity, are not provided in the papers. One could infer that the presence of a trifluoromethyl group might increase the compound's lipophilicity and potentially affect its boiling point and stability.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

This compound is involved in various chemical syntheses and medicinal chemistry research. Its structure, related to isoquinoline derivatives, suggests its potential in synthesizing pharmacologically active molecules. For instance, derivatives of 1,4-dihydro-2H-isoquinoline exhibit anti-arrhythmic action and influence coronary circulation, indicating their utility in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005). Moreover, the synthesis and anticancer assessment of 2-amino-3-cyanopyridine derivatives hint at the broader therapeutic potential of related compounds (Mansour, Sayed, Marzouk, & Shaban, 2021).

Synthetic Methodologies

Innovative synthetic methodologies involving compounds with similar structures are crucial for expanding chemical libraries. The development of a one-pot multistep synthesis approach for 3,4-fused isoquinolin-1(2H)-one analogs showcases the efficiency and versatility of modern synthetic techniques (Li & Chua, 2011). Such methodologies enhance the accessibility of complex heterocyclic compounds, which are often found in bioactive molecules.

Antimicrobial and Anticancer Properties

Research into the biological activities of related compounds reveals their potential in treating various diseases. For instance, new derivatives of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline exhibit promising pharmacological activities, suggesting a future avenue for drug development (Zaki, Radwan, & El-Dean, 2017). Similarly, the synthesis of methoxy-substituted 3-formyl-2-phenylindoles, targeting the inhibition of tubulin polymerization, indicates the cancer therapeutic potential of isoquinoline analogs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Green Chemistry Approaches

Efforts to synthesize heterocyclic compounds via environmentally friendly protocols are evident in the development of green synthesis methods for sulfur-linked bisquinolines, showcasing the commitment to sustainable chemistry practices (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Future Directions

The study and development of complex organic compounds like this one are crucial in fields like medicinal chemistry, where they can be used to design new drugs with specific biological activities .

properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3OS/c25-24(26,27)20-12-21(17-7-2-1-3-8-17)29-23(19(20)13-28)32-15-22(31)30-11-10-16-6-4-5-9-18(16)14-30/h1-9,12H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOMIFVQTPSIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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